Benzamide, 3,4,5-trimethoxy-N-(4-methoxy-7-methyl-2-benzothiazolyl)-
Description
Benzamide, 3,4,5-trimethoxy-N-(4-methoxy-7-methyl-2-benzothiazolyl)-, is a structurally complex small molecule characterized by a benzamide core substituted with three methoxy groups (3,4,5-trimethoxybenzamide) linked to a benzothiazole moiety. The benzothiazole ring is further substituted with a methoxy group at position 4 and a methyl group at position 5.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-10-6-7-12(23-2)15-17(10)27-19(20-15)21-18(22)11-8-13(24-3)16(26-5)14(9-11)25-4/h6-9H,1-5H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFVGRFGDOYPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701168490 | |
| Record name | 3,4,5-Trimethoxy-N-(4-methoxy-7-methyl-2-benzothiazolyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701168490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912762-84-6 | |
| Record name | 3,4,5-Trimethoxy-N-(4-methoxy-7-methyl-2-benzothiazolyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912762-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trimethoxy-N-(4-methoxy-7-methyl-2-benzothiazolyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701168490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,4,5-trimethoxy-N-(4-methoxy-7-methyl-2-benzothiazolyl)- typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of 3,4,5-trimethoxybenzaldehyde: This can be synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide.
Synthesis of Benzothiazole Derivative: The benzothiazole moiety can be synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone.
Coupling Reaction: The final step involves coupling the 3,4,5-trimethoxybenzaldehyde with the benzothiazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3,4,5-trimethoxy-N-(4-methoxy-7-methyl-2-benzothiazolyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid or corresponding aldehydes.
Reduction: Formation of 3,4,5-trimethoxybenzylamine or alcohols.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
Benzamide, 3,4,5-trimethoxy-N-(4-methoxy-7-methyl-2-benzothiazolyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 3,4,5-trimethoxy-N-(4-methoxy-7-methyl-2-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Physicochemical Data:
Key Observations:
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 3,4,5-trimethoxy-N-(4-methoxy-7-methyl-2-benzothiazolyl)- is a notable example that exhibits various pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
- Chemical Formula: C21H28N2O5S
- Molecular Weight: 388.4574 g/mol
- CAS Number: 138-56-7
- IUPAC Name: 3,4,5-trimethoxy-N-(4-methoxy-7-methyl-2-benzothiazolyl)benzamide
Synthesis
The synthesis of this benzamide derivative typically involves the reaction of 3,4,5-trimethoxybenzoic acid with appropriate amines under controlled conditions. Various methods such as microwave-assisted synthesis or traditional reflux methods can be employed to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzamide derivatives. For instance, compounds similar to Benzamide, 3,4,5-trimethoxy-N-(4-methoxy-7-methyl-2-benzothiazolyl)- were tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 1.2 | High |
| HCT116 | 3.7 | Moderate |
| HEK293 | 5.3 | Moderate |
These results indicate a selective antiproliferative effect against breast cancer cells (MCF-7) with an IC50 value of 1.2 µM, suggesting that the compound may serve as a lead for further development in cancer therapy .
Antibacterial Activity
The compound has also shown promising antibacterial properties. It was evaluated against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µM) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Enterococcus faecalis | 8 | High |
| Escherichia coli | 16 | Moderate |
The selective activity against Enterococcus faecalis indicates potential for treating infections caused by this pathogen .
The biological activity of Benzamide derivatives is often attributed to their ability to inhibit specific enzymes or interfere with cellular signaling pathways. For instance:
- Inhibition of Cell Proliferation: The compound may induce apoptosis in cancer cells by activating caspase pathways.
- Antibacterial Mechanism: It likely disrupts bacterial cell wall synthesis or inhibits protein synthesis through interaction with ribosomal RNA .
Case Studies
-
Case Study on Anticancer Efficacy:
In a controlled study involving MCF-7 cells treated with the compound, researchers observed significant apoptosis and cell cycle arrest at the G1 phase, indicating that the compound effectively halts cancer cell proliferation. -
Clinical Implications:
The antibacterial properties were evaluated in vivo using murine models infected with Staphylococcus aureus. Treatment with the compound resulted in reduced bacterial load and improved survival rates compared to untreated controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
